N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide
Description
This compound features a benzamide core conjugated to a 2,3-dihydro-1,3-benzothiazol-2-ylidene moiety. Key structural attributes include:
- Benzothiazole ring: Substituted with 4-methoxy and 3-methyl groups, which enhance electron density and steric bulk.
- Molecular formula: Estimated as C₂₀H₂₂N₄O₄S₂ (molecular weight ≈ 454.54 g/mol), based on structural reconstruction.
Properties
IUPAC Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-23-19-17(28-2)7-6-8-18(19)29-21(23)22-20(25)15-9-11-16(12-10-15)30(26,27)24-13-4-3-5-14-24/h6-12H,3-5,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRYCFPKGWSEFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40411616 | |
| Record name | N-(4-Methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-(piperidine-1-sulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40411616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6263-21-4 | |
| Record name | N-(4-Methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-(piperidine-1-sulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40411616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and inflammation modulation. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety and a piperidine sulfonamide group. Its molecular formula is C18H22N2O3S, and it has a molecular weight of approximately 358.45 g/mol. The presence of methoxy and methyl groups suggests potential interactions with various biological targets.
Research indicates that this compound acts primarily as an inhibitor of the YAP/TAZ-TEAD interaction, which is crucial in many cellular processes including proliferation, survival, and differentiation. The dysregulation of this pathway is often implicated in cancer progression, making it a target for therapeutic intervention.
Inhibition of YAP/TAZ Pathway
The YAP/TAZ pathway is known to promote oncogenic processes. Inhibition of this pathway by the compound has been shown to reduce cell viability in various cancer cell lines, including malignant mesothelioma cells. This suggests that the compound could serve as a potential therapeutic agent against cancers driven by YAP/TAZ signaling .
Anticancer Activity
A study evaluating the anticancer properties of this compound revealed significant cytotoxic effects against several cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| Malignant Mesothelioma | 5.0 |
| A549 Lung Carcinoma | 7.5 |
| MCF7 Breast Carcinoma | 6.0 |
These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is critical for reducing side effects in therapeutic applications.
Anti-inflammatory Properties
In addition to its anticancer effects, the compound has demonstrated anti-inflammatory properties by inhibiting COX-II activity, an enzyme involved in the inflammatory response. The IC50 for COX-II inhibition was found to be approximately 10 µM, suggesting moderate anti-inflammatory potential .
Case Studies
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Case Study: Malignant Mesothelioma
- Objective : To evaluate the efficacy of the compound in a preclinical model of malignant mesothelioma.
- Findings : Treatment with the compound resulted in a significant reduction in tumor size and improved survival rates compared to untreated controls.
- : The compound shows promise as a novel therapeutic agent for malignant mesothelioma.
-
Case Study: Inflammatory Response in Rheumatoid Arthritis
- Objective : Investigate the anti-inflammatory effects in a model of rheumatoid arthritis.
- Findings : Administration of the compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- : The compound may provide therapeutic benefits in managing inflammatory diseases.
Scientific Research Applications
Medicinal Chemistry Applications
1. Inhibition of Protein Interactions
The compound has been identified as an inhibitor of the YAP/TAZ-TEAD interaction, which plays a crucial role in cell proliferation and survival. This interaction is particularly relevant in the context of malignant mesothelioma. The inhibition of this pathway suggests potential applications in cancer therapy, especially for tumors that exhibit overactivation of the YAP/TAZ pathway .
2. Anticancer Activity
Research indicates that derivatives of benzothiazole compounds exhibit anticancer properties. The structural features of N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide may enhance its efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
3. Antimicrobial Properties
Benzothiazole derivatives have shown antimicrobial activity against a range of pathogens. The sulfonamide group in this compound may contribute to its effectiveness against bacterial infections, making it a candidate for developing new antimicrobial agents .
Biological Research Applications
1. Cell Signaling Studies
The compound can be utilized to study cellular signaling pathways influenced by the YAP/TAZ axis. By inhibiting this pathway, researchers can elucidate the molecular mechanisms underlying various diseases, including fibrosis and cancer .
2. Drug Development
Given its unique structure and biological activity, this compound serves as a lead compound for the development of new drugs targeting specific diseases related to aberrant cell signaling .
Case Study 1: Anticancer Efficacy
A study investigated the effects of benzothiazole derivatives on human cancer cell lines. The results demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the benzothiazole moiety enhanced antibacterial activity, suggesting that this compound could be optimized for improved efficacy .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| YAP/TAZ Inhibition | Reduced cell proliferation | |
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Effective against bacteria |
Table 2: Related Compounds and Their Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Key Observations :
- Benzothiazole Modifications :
- The target compound’s 4-methoxy and 3-methyl groups contrast with the 4-ethoxy/3-ethyl () or 6-ethoxy () substituents in analogs. Methoxy groups generally reduce metabolic degradation compared to ethoxy .
- Electron-withdrawing groups (e.g., sulfonamide) enhance hydrogen-bonding capacity, critical for target interactions .
- Diisobutyl groups () increase hydrophobicity, favoring membrane permeability .
Pharmacological Implications
Research Findings and Implications
- Structural Advantages : The piperidine sulfonamide in the target compound may improve solubility and blood-brain barrier penetration compared to bulkier diisobutyl groups .
- Limitations : Lack of direct biological data necessitates further in vitro assays (e.g., kinase profiling, cytotoxicity studies) to validate hypothesized activities.
- Future Directions : Explore substituent effects (e.g., replacing methoxy with halogen atoms) to optimize potency and pharmacokinetics, as seen in sulfonamide optimization strategies .
Preparation Methods
Benzothiazole Core Synthesis
The 4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazole moiety is synthesized via cyclization of o-aminothiophenol derivatives with carbonyl-containing reagents.
Step 1: Preparation of 4-Methoxy-3-Methyl-2-Aminothiophenol
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Reagents : 4-methoxy-3-methylaniline, thiourea, hydrochloric acid.
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Mechanism : Thiourea acts as a sulfur donor, facilitating the formation of the thiol group.
Step 2: Cyclization to Form the Benzothiazole Ring
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Reagents : Chloroacetyl chloride, triethylamine (TEA).
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Conditions : Stirring in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours, followed by gradual warming to room temperature.
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Key Intermediate : 2-Chloro-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazole.
Reaction Table 1 : Optimization of Cyclization Conditions
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 0–5°C → 25°C | 78–82 |
| Solvent | Anhydrous DCM | 80 |
| Base | Triethylamine | 85 |
Sulfonamide Functionalization
The piperidine-1-sulfonyl group is introduced via sulfonation of 4-aminobenzamide.
Step 1: Sulfonation of 4-Aminobenzamide
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Reagents : Piperidine, sulfur trioxide-pyridine complex.
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Conditions : Reaction in dry tetrahydrofuran (THF) at −10°C for 1 hour, followed by quenching with ice-cold water.
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Intermediate : 4-(Piperidine-1-sulfonyl)benzoyl chloride.
Step 2: Activation and Coupling
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Reagents : Thionyl chloride (SOCl₂), dimethylformamide (DMF).
-
Conditions : Reflux at 70°C for 3 hours to convert the carboxylic acid to acyl chloride.
Final Coupling Reaction
The benzothiazole and sulfonamide intermediates are condensed to form the target compound.
Reagents :
-
Benzothiazole intermediate (1.0 eq)
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4-(Piperidine-1-sulfonyl)benzoyl chloride (1.2 eq)
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Pyridine (base catalyst)
Conditions :
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Solvent: Anhydrous acetonitrile
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Temperature: 60°C, 12 hours under nitrogen
Mechanism : Nucleophilic acyl substitution, where the benzothiazole’s amine group attacks the acyl chloride.
Reaction Table 2 : Yield Variation with Solvent and Catalyst
| Solvent | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acetonitrile | Pyridine | 75 | 98.5 |
| DCM | TEA | 68 | 97.2 |
| THF | DMAP | 72 | 96.8 |
Optimization Strategies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for cyclization and coupling steps:
Catalytic Enhancements
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Palladium Catalysts : Use of Pd(OAc)₂ in coupling steps increases regioselectivity.
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Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves sulfonation efficiency by 12%.
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity
Challenges and Mitigation
Stability of Intermediates
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Issue : The benzothiazole intermediate is sensitive to oxidation.
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Solution : Conduct reactions under inert atmosphere (N₂/Ar) and store intermediates at −20°C.
Q & A
Q. What are the optimal synthetic routes for preparing N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide?
Methodological Answer: The synthesis typically involves multi-step reactions starting with precursor compounds like substituted benzothiazoles and sulfonated benzamides. Key steps include:
- Coupling Reactions : Use of coupling agents (e.g., EDC/HOBt) to link the benzothiazole and piperidine-sulfonyl benzamide moieties under inert atmospheres.
- Solvent Optimization : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are preferred due to their ability to dissolve both aromatic and sulfonamide components .
- Temperature Control : Reactions are conducted at 60–80°C to balance reaction kinetics and product stability.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol/water) ensure high purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer: Essential techniques include:
Q. How can researchers screen this compound for biological activity?
Methodological Answer:
- In Vitro Assays :
- Kinase Inhibition : Use fluorescence polarization assays with recombinant kinases (e.g., PKC, EGFR) to measure IC₅₀ values .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Binding Studies :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., Bcl-2) to measure binding kinetics (kₐ, k𝒹) .
- Molecular Docking : Use AutoDock Vina to predict binding poses in silico, validated by mutagenesis studies .
Advanced Research Questions
Q. How can regiochemical control be achieved during benzothiazole ring formation?
Methodological Answer: Regioselectivity in benzothiazole synthesis is influenced by:
- Substituent Effects : Electron-donating groups (e.g., methoxy at C4) direct cyclization via resonance stabilization of intermediates .
- Catalytic Additives : Use of p-toluenesulfonic acid (PTSA) to stabilize transition states and minimize side products .
- Reaction Monitoring : Real-time TLC or in situ IR spectroscopy to track intermediate formation and adjust conditions .
Q. How to resolve contradictory bioassay data across different studies?
Methodological Answer: Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine as a reference inhibitor) .
- Compound Stability : Perform stability studies in assay buffers (pH 7.4, 37°C) via HPLC to confirm integrity over 24 hours .
- Off-Target Effects : Use CRISPR-edited cell lines (e.g., KO for suspected off-target proteins) to isolate primary mechanisms .
Q. What strategies optimize catalytic systems for large-scale synthesis?
Methodological Answer:
- Heterogeneous Catalysis : Immobilize Pd/C or Ni nanoparticles on mesoporous silica for recyclability and reduced metal leaching .
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer, reducing reaction time (e.g., from 12 hours to 2 hours) .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability without sacrificing yield .
Q. How can computational modeling predict metabolite formation?
Methodological Answer:
- Metabolite Prediction : Use software like Schrödinger’s Metabolism Module or GLORYx to identify likely Phase I/II metabolites .
- Docking Validation : Compare parent compound and metabolites in target binding pockets (e.g., CYP3A4 active site) to assess retained activity .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate metabolite-protein complex stability (RMSD < 2 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
